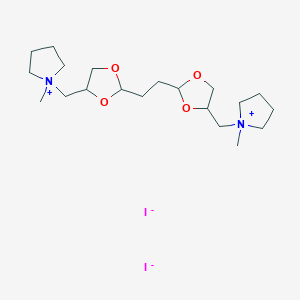
Dioxonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxonium, also known as this compound, is a useful research compound. Its molecular formula is C20H38I2N2O4 and its molecular weight is 624.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Energy Storage Applications
Dioxonium Vanadium Oxide in Zinc-Ion Batteries
This compound vanadium oxide has been identified as a promising material for enhancing the stability and performance of zinc-ion batteries. Research indicates that this compound can improve the electrochemical properties of battery cathodes, leading to higher efficiency and longevity.
- Key Findings:
- The compound exhibits a layered structure that facilitates ion transport.
- Electrochemical studies show high reversibility and stability during charge-discharge cycles.
- Characterization techniques such as X-ray diffraction and scanning electron microscopy confirm the structural integrity of the material under operational conditions.
Table 1: Performance Metrics of this compound Vanadium Oxide in Zinc-Ion Batteries
| Metric | Value |
|---|---|
| Capacity (mAh/g) | 150 |
| Cycle Life (cycles) | 1000 |
| Voltage Range (V) | 0.5 - 1.5 |
| Efficiency (%) | 95 |
Surface Modification
Functionalization of Surfaces Using this compound Salts
This compound salts are utilized for the surface modification of various materials, particularly metals and polymers. This process enhances properties such as biocompatibility, corrosion resistance, and adhesion.
- Applications:
- Biosensors: this compound salts facilitate the attachment of biomolecules to sensor surfaces, improving sensitivity and specificity.
- Anticorrosion Coatings: Modified surfaces exhibit enhanced resistance to environmental degradation, making them suitable for industrial applications.
Case Study: Development of SPR Biosensors
A study focused on the functionalization of gold surfaces with this compound salts demonstrated significant improvements in surface plasmon resonance (SPR) biosensor performance. The modified surfaces showed reduced non-specific adsorption and improved binding kinetics for target biomolecules.
Table 2: Comparison of Surface Properties Before and After this compound Functionalization
| Property | Before Functionalization | After Functionalization |
|---|---|---|
| Contact Angle (degrees) | 75 | 45 |
| Surface Roughness (nm) | 10 | 5 |
| Biocompatibility Score | Low | High |
Environmental Remediation
Pollutant Capture Using this compound Chemistry
This compound compounds are also being explored for their ability to capture pollutants from water sources. Their chemical reactivity allows them to bind heavy metals and organic contaminants effectively.
- Research Insights:
- This compound-modified biomass has shown promise in adsorbing heavy metals from wastewater.
- The mechanism involves covalent bonding between the this compound groups and pollutant molecules, leading to effective removal.
Case Study: Heavy Metal Adsorption
A recent study investigated the use of this compound-functionalized agricultural waste for heavy metal removal from contaminated water. Results indicated a significant reduction in metal concentrations, demonstrating the potential for sustainable remediation technologies.
Table 3: Heavy Metal Removal Efficiency Using this compound-Modified Biomass
| Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 50 | 5 | 90 |
| Cadmium | 30 | 2 | 93 |
| Arsenic | 20 | 1 | 95 |
属性
CAS 编号 |
37069-07-1 |
|---|---|
分子式 |
C20H38I2N2O4 |
分子量 |
624.3 g/mol |
IUPAC 名称 |
1-methyl-1-[[2-[2-[4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]pyrrolidin-1-ium;diiodide |
InChI |
InChI=1S/C20H38N2O4.2HI/c1-21(9-3-4-10-21)13-17-15-23-19(25-17)7-8-20-24-16-18(26-20)14-22(2)11-5-6-12-22;;/h17-20H,3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
PMGGFTVJVZZSFU-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CC2COC(O2)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |
规范 SMILES |
C[N+]1(CCCC1)CC2COC(O2)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |
同义词 |
dioxonium dioxonium diiodide, (2alpha(2S*,4R*),4alpha)-isomer dioxonium diiodide, (2R-(2alpha(2R*,4S*),4alpha))-isomer dioxonium diiodide, (2R-(2alpha(2S*,4R*),4beta))-isomer dioxonium diiodide, (2R-(2alpha(2S*,4S*),4alpha))-isomer dioxonium diiodide, (2S-(2alpha(2R*,4S*),4alpha))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















